2-amino-6-tert-butyl-N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-Amino-6-tert-butyl-N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound belonging to the benzothiophene family. This compound features a benzothiophene core with various substituents, including an amino group, a tert-butyl group, a cyclopropyl group, and a carboxamide group. Its intricate structure makes it a subject of interest in various scientific research fields, particularly in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-tert-butyl-N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted thiophenes followed by subsequent functional group modifications. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the benzothiophene core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form nitro or hydroxyl derivatives.
Reduction: : The carboxamide group can be reduced to form amines.
Substitution: : The benzothiophene core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Electrophilic substitution reactions may use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄), while nucleophilic substitutions may involve alkyl halides and strong bases.
Major Products Formed
Oxidation: : Nitro derivatives, hydroxyl derivatives.
Reduction: : Primary, secondary, or tertiary amines.
Substitution: : Halogenated benzothiophenes, alkylated benzothiophenes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 2-Amino-6-tert-butyl-N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine
In the medical field, this compound is investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it valuable for various industrial applications.
Mechanism of Action
The mechanism by which 2-Amino-6-tert-butyl-N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its effects depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-tert-butyl-N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
2-Amino-6-tert-butyl-N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
2-Amino-6-tert-butyl-N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-sulfonamide
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical properties. This combination can lead to distinct biological activities and industrial applications compared to similar compounds.
Properties
IUPAC Name |
2-amino-6-tert-butyl-N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2OS/c1-16(2,3)9-4-7-11-12(8-9)20-14(17)13(11)15(19)18-10-5-6-10/h9-10H,4-8,17H2,1-3H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBIRXFOCFDIGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3CC3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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